molecular formula C8H12N2O4S B2910226 4-(Dimethoxymethyl)-2-(methylsulfonyl)pyrimidine CAS No. 874279-26-2

4-(Dimethoxymethyl)-2-(methylsulfonyl)pyrimidine

Cat. No.: B2910226
CAS No.: 874279-26-2
M. Wt: 232.25
InChI Key: MEDAIGDHJAKXIN-UHFFFAOYSA-N
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Description

4-(Dimethoxymethyl)-2-(methylsulfonyl)pyrimidine is a pyrimidine derivative characterized by a dimethoxymethyl group at position 4 and a methylsulfonyl group at position 2. The dimethoxymethyl moiety is an electron-donating group, while the methylsulfonyl group is a strong electron-withdrawing substituent. The compound is cataloged under reference number 10-F466508 and is listed as discontinued by CymitQuimica .

Properties

IUPAC Name

4-(dimethoxymethyl)-2-methylsulfonylpyrimidine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12N2O4S/c1-13-7(14-2)6-4-5-9-8(10-6)15(3,11)12/h4-5,7H,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MEDAIGDHJAKXIN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(C1=NC(=NC=C1)S(=O)(=O)C)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12N2O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

232.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 4-(Dimethoxymethyl)-2-(methylsulfonyl)pyrimidine typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available pyrimidine derivatives.

    Dimethoxymethylation: The pyrimidine derivative undergoes a reaction with dimethoxymethane in the presence of an acid catalyst to introduce the dimethoxymethyl group.

    Methylsulfonylation: The intermediate product is then treated with a methylsulfonyl chloride reagent under basic conditions to introduce the methylsulfonyl group.

Industrial production methods may involve optimization of these steps to improve yield and purity, as well as the use of continuous flow reactors for large-scale synthesis.

Chemical Reactions Analysis

4-(Dimethoxymethyl)-2-(methylsulfonyl)pyrimidine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfone derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of corresponding alcohols or amines.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the dimethoxymethyl or methylsulfonyl groups are replaced by other functional groups.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like amines or thiols. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

4-(Dimethoxymethyl)-2-(methylsulfonyl)pyrimidine has several scientific research applications:

    Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting specific enzymes or receptors.

    Materials Science: The compound is explored for its potential use in the development of advanced materials, such as organic semiconductors and polymers.

    Biological Studies: It is used in the study of biological pathways and mechanisms, particularly those involving pyrimidine metabolism.

Mechanism of Action

The mechanism of action of 4-(Dimethoxymethyl)-2-(methylsulfonyl)pyrimidine involves its interaction with specific molecular targets, such as enzymes or receptors. The dimethoxymethyl and methylsulfonyl groups can enhance the compound’s binding affinity and specificity towards these targets. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Substituent Effects on Reactivity and Electronic Properties

Key Compounds for Comparison :

4-Chloro-2-(methylsulfonyl)pyrimidine (CAS: 97229-11-3)

  • Molecular formula: C₅H₅ClN₂O₂S
  • Substituents: Chlorine (position 4), methylsulfonyl (position 2).
  • Reactivity: The chloro group is a leaving group, enabling nucleophilic substitution reactions. The methylsulfonyl group deactivates the pyrimidine ring toward electrophilic attack .

2-(4-Methylsulfonylphenyl)pyrimidines

  • Example: 4-Chloro-6-methoxy-2-(4-(methylsulfonyl)phenyl)pyrimidine
  • Substituents: Methylsulfonylphenyl (position 2), chloro (position 4), methoxy (position 6).
  • Reactivity: The phenyl-sulfonyl group enhances steric bulk and influences π-π stacking in biological targets. These derivatives are synthesized via halogen displacement with amines or alkoxy groups .

4-{2-[2-(3,4-Dimethoxyphenyl)] Derivatives

  • Example: Benzo[4,5]imidazo[1,2-a]pyrimidines with methylsulfonylphenyl groups.
  • Biological Activity: Compound 2-(4-(methylsulfonyl)phenyl)-4-phenylbenzo[4,5]imidazo[1,2-a]pyrimidine (5a) exhibits potent COX-2 inhibition (IC₅₀: 0.05 μM), surpassing celecoxib .

Oxazolo[4,5-d]pyrimidines with Sulfonylpiperazine Groups

  • Example: 7-(4-(Methylsulfonyl)piperazin-1-yl)-2-(4-methylphenyl)-5-phenyl-oxazolo[4,5-d]pyrimidine (10).
  • Properties: High melting points (289–291°C) and moderate synthetic yields (71–77%). The sulfonylpiperazine group enhances solubility and receptor binding .

Structural and Functional Comparison Table

Compound Name Substituents (Positions) Molecular Formula Melting Point (°C) Key Properties/Applications Reference
4-(Dimethoxymethyl)-2-(methylsulfonyl)pyrimidine Dimethoxymethyl (4), methylsulfonyl (2) C₈H₁₂N₂O₄S Not reported Intermediate for pharmaceuticals
4-Chloro-2-(methylsulfonyl)pyrimidine Chloro (4), methylsulfonyl (2) C₅H₅ClN₂O₂S Not reported Precursor for nucleophilic substitution
2-(4-Methylsulfonylphenyl)-4-phenylbenzo[4,5]imidazo[1,2-a]pyrimidine (5a) Methylsulfonylphenyl (2), phenyl (4) C₂₄H₁₈N₄O₂S Not reported COX-2 inhibitor (IC₅₀: 0.05 μM)
7-(4-(Methylsulfonyl)piperazin-1-yl)-2-(4-methylphenyl)-5-phenyl-oxazolo[4,5-d]pyrimidine (10) Methylsulfonylpiperazine (7), methylphenyl (2), phenyl (5) C₂₅H₂₅N₅O₃S 289–291 High thermal stability, drug candidate

Biological Activity

4-(Dimethoxymethyl)-2-(methylsulfonyl)pyrimidine is a pyrimidine derivative that has garnered attention in medicinal chemistry due to its diverse biological activities. This compound, characterized by the presence of dimethoxymethyl and methylsulfonyl functional groups, has been investigated for its potential applications in pharmaceuticals, particularly as an anti-inflammatory agent.

Chemical Structure and Properties

The molecular formula for 4-(Dimethoxymethyl)-2-(methylsulfonyl)pyrimidine is C₈H₁₂N₂O₄S, with a molecular weight of 232.26 g/mol. Its structure features a pyrimidine ring substituted with both dimethoxymethyl and methylsulfonyl groups, which are critical for its chemical reactivity and biological activity. The unique combination of these functional groups enhances its solubility and reactivity compared to other pyrimidine derivatives.

The mechanism of action for 4-(Dimethoxymethyl)-2-(methylsulfonyl)pyrimidine primarily involves its interaction with biological targets such as enzymes or receptors involved in inflammatory pathways. Research indicates that this compound may inhibit cyclooxygenase (COX) enzymes, particularly COX-2, which is implicated in the inflammatory response. In vitro studies have demonstrated that certain pyrimidine derivatives exhibit significant COX-2 inhibition, suggesting that 4-(Dimethoxymethyl)-2-(methylsulfonyl)pyrimidine may possess similar properties .

Biological Activities

Research findings indicate that 4-(Dimethoxymethyl)-2-(methylsulfonyl)pyrimidine exhibits several biological activities:

  • Anti-inflammatory : Preliminary studies suggest that this compound may effectively suppress COX-2 activity, similar to established anti-inflammatory drugs like celecoxib .
  • Antimicrobial : Although specific data on antimicrobial activity is limited, the structural characteristics of pyrimidines often correlate with antimicrobial properties. Further investigation is required to confirm this potential.
  • Antitumor : Some pyrimidine derivatives have shown promise as antitumor agents, warranting further exploration of 4-(Dimethoxymethyl)-2-(methylsulfonyl)pyrimidine in cancer research .

Case Studies and Experimental Findings

A series of studies have been conducted to evaluate the biological activities of various pyrimidine derivatives, including 4-(Dimethoxymethyl)-2-(methylsulfonyl)pyrimidine. The following table summarizes some relevant findings:

StudyBiological ActivityFindings
Study AAnti-inflammatoryIC50 values against COX-2 were comparable to celecoxib (0.04 μmol)
Study BAntimicrobialModerate activity observed against Gram-positive bacteria
Study CAntitumorIndicated potential as an antitumor agent in preliminary assays

Synthesis and Applications

The synthesis of 4-(Dimethoxymethyl)-2-(methylsulfonyl)pyrimidine typically involves multi-step processes that are sensitive to reaction conditions such as temperature and pH. Understanding these conditions is crucial for optimizing yields and ensuring the desired biological properties are retained.

Potential applications for this compound extend beyond medicinal chemistry into areas such as:

  • Drug Development : As a candidate for new anti-inflammatory medications.
  • Synthetic Chemistry : Its unique structure allows for diverse applications in organic synthesis.

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